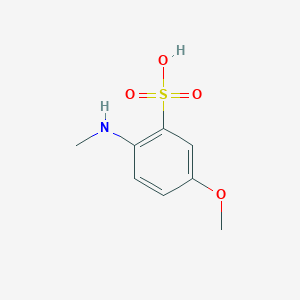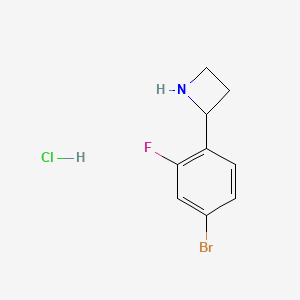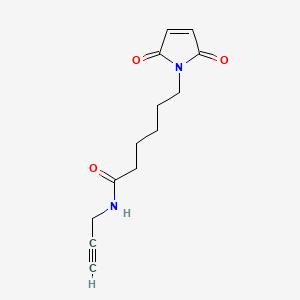![molecular formula C20H21N3O3 B13488954 benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate](/img/structure/B13488954.png)
benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a cyclohexyl ring, and a cyanopyridine moiety, making it a versatile molecule for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput screening and optimization of reaction conditions to maximize yield and purity. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate involves its interaction with molecular targets such as CDK12. By inhibiting CDK12, the compound disrupts the coordination of transcription with elongation and mRNA processing, leading to the sensitization of cancer cells to DNA-damaging agents . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea: Another selective CDK12 inhibitor with similar structural features.
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide: A related compound with a bromine substituent on the pyridine ring.
Uniqueness
Benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C20H21N3O3 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
benzyl N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]carbamate |
InChI |
InChI=1S/C20H21N3O3/c21-12-16-6-11-19(22-13-16)26-18-9-7-17(8-10-18)23-20(24)25-14-15-4-2-1-3-5-15/h1-6,11,13,17-18H,7-10,14H2,(H,23,24) |
Clave InChI |
VHJGNWMPFZWPHD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OC3=NC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)







![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)

![Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13488932.png)



